Methyl 2-chlorothiazole-5-carboxylate CAS number 72605-86-8
Methyl 2-chlorothiazole-5-carboxylate CAS number 72605-86-8
An In-depth Technical Guide to Methyl 2-chlorothiazole-5-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-chlorothiazole-5-carboxylate (CAS No. 72605-86-8), a pivotal heterocyclic building block in modern medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines plausible synthetic strategies, and details its critical application as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. Furthermore, it explores the characteristic reactivity of the molecule, provides guidance on its spectroscopic characterization, and summarizes essential safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying chemical logic, ensuring a thorough and practical understanding for laboratory application.
Core Compound Profile & Physicochemical Properties
Methyl 2-chlorothiazole-5-carboxylate is a solid, heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a methyl carboxylate group at the 5-position.[1][2] This substitution pattern makes it a versatile intermediate, with two distinct reactive sites available for further chemical modification. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the ester group allows for modifications such as hydrolysis, amidation, or reduction.
Its primary significance in the pharmaceutical industry lies in its role as a crucial precursor for synthesizing more complex active pharmaceutical ingredients (APIs).[3][4]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 72605-86-8 | [1][2][5] |
| Molecular Formula | C₅H₄ClNO₂S | [1][2][5] |
| Molecular Weight | 177.61 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| IUPAC Name | methyl 2-chloro-1,3-thiazole-5-carboxylate | [] |
| SMILES | COC(=O)C1=CN=C(S1)Cl | [] |
| InChI Key | ITGAFIAWKUGNIJ-UHFFFAOYSA-N | [1][2] |
| MDL Number | MFCD09265500 | [1][5] |
Synthesis Strategy: A Mechanistic Approach
While specific, peer-reviewed preparations of Methyl 2-chlorothiazole-5-carboxylate are not extensively detailed in readily available literature, a plausible and efficient synthesis can be designed based on the well-established Hantzsch thiazole synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide.
The causality for this choice rests on the high efficiency and modularity of the Hantzsch synthesis for creating substituted thiazole rings. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Application in Drug Development: Synthesis of Edoxaban Intermediate
A paramount application of Methyl 2-chlorothiazole-5-carboxylate is its use as a key building block in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[3] The compound serves as the precursor to the thiazolopyridine core of the drug. The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the C2 position of the thiazole ring is displaced by a secondary amine from a piperidine derivative.
This reaction is a cornerstone of the overall Edoxaban synthesis. The choice of an aprotic solvent like acetonitrile and a non-nucleophilic base such as Diisopropylethylamine (DIEA) is critical.[7][8] DIEA acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile, thereby maximizing the yield of the desired product. The reaction is typically heated to overcome the activation energy for the aromatic nucleophilic substitution.
Experimental Protocol: Synthesis of a Key Edoxaban Intermediate
Disclaimer: This protocol is a representative synthesis based on patent literature and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize the N-(piperidine)-2-aminothiazole-5-carboxylate core of Edoxaban from Methyl 2-chlorothiazole-5-carboxylate.
Materials:
-
Methyl 2-chlorothiazole-5-carboxylate (Compound 1)
-
Tert-butyl (3R)-3-amino-4-(methylamino)piperidine-1-carboxylate (Compound 2)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile (anhydrous)
Procedure:
-
Vessel Preparation: Charge a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet with Compound 2 (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
Base Addition: Add DIEA (1.5 eq) to the stirred suspension.
-
Reactant Addition: Add Methyl 2-chlorothiazole-5-carboxylate (Compound 1) (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain stirring for 16-20 hours.[7] Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Isolation: Stir the resulting slurry for 1-2 hours. Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield the desired intermediate.
Chemical Reactivity and Spectroscopic Characterization
The reactivity of Methyl 2-chlorothiazole-5-carboxylate is dominated by its two functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring nitrogen and the ester group activates the C2-chloro substituent towards displacement by nucleophiles, as demonstrated in the Edoxaban synthesis.[8]
-
Ester Group Transformations: The methyl ester can undergo standard transformations.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding carboxylic acid, 2-chlorothiazole-5-carboxylic acid.
-
Amidation: Direct reaction with amines can form amides, although this may compete with substitution at the C2 position.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
-
Guidance on Spectroscopic Characterization
1H NMR (Proton NMR):
-
Thiazole Proton (H4): A sharp singlet is expected for the single proton on the thiazole ring. Its chemical shift would likely be in the downfield region (δ 8.0-8.5 ppm) due to the aromatic and electron-withdrawing environment.
-
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl group is expected, typically in the region of δ 3.8-4.0 ppm.
13C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the δ 160-170 ppm range.
-
Thiazole Ring Carbons: Three distinct signals are expected for the carbons of the heterocyclic ring. The C2 carbon bearing the chlorine atom would be significantly downfield, potentially around δ 150-160 ppm. The C4 and C5 carbons would appear in the aromatic region (δ 120-145 ppm).
-
Methyl Carbon (-OCH₃): A signal in the aliphatic region, typically δ 50-55 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=N Stretch: A medium intensity band around 1600-1650 cm⁻¹ corresponding to the imine bond within the thiazole ring.
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, though it may be difficult to assign definitively.
Safety, Handling, and Storage
Proper handling of Methyl 2-chlorothiazole-5-carboxylate is imperative for laboratory safety. It should be handled in a well-ventilated area, preferably a fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[10][11]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[10][11] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. Consult a doctor in case of complaints.[10]
-
Ingestion: If swallowed, seek immediate medical advice.[9]
-
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and consider storing under an inert atmosphere as some related compounds are air-sensitive.[9]
-
Incompatible Materials: Avoid contact with strong reducing agents and oxidizing agents.[9]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][11]
References
-
Ark Pharm, Inc. (n.d.). Methyl 2-chlorothiazole-5-carboxylate. Retrieved from [Link]
-
KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Retrieved from [Link]
- Google Patents. (n.d.). CN112940012B - Preparation method of edoxaban and intermediate thereof.
-
European Patent Office. (n.d.). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595. Retrieved from [Link]
- Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
- Google Patents. (n.d.). CN111763222A - Intermediate for preparing edoxaban free base and preparation method and application thereof.
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Methyl 2-chlorothiazole-5-carboxylate 72605-86-8 [sigmaaldrich.com]
- 2. Methyl 2-chlorothiazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111763222A - Intermediate for preparing edoxaban free base and preparation method and application thereof - Google Patents [patents.google.com]
- 5. 72605-86-8 | MFCD09265500 | Methyl 2-Chlorothiazole-5-Carboxylate [aaronchem.com]
- 7. CN112940012B - Preparation method of edoxaban and intermediate thereof - Google Patents [patents.google.com]
- 8. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 9. fishersci.com [fishersci.com]
- 10. keim.com [keim.com]
- 11. biomedicadiagnostics.com [biomedicadiagnostics.com]
